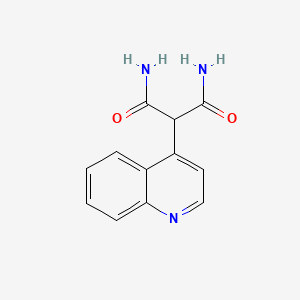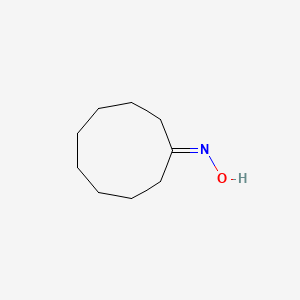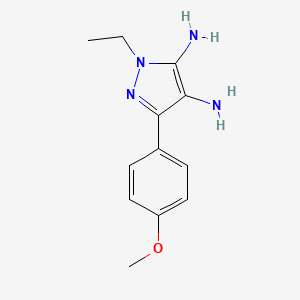![molecular formula C18H18N2O2S B14005122 3-Hydroxy-5,5-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]cyclohex-2-en-1-one](/img/structure/B14005122.png)
3-Hydroxy-5,5-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-DIMETHYL-2-([(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]METHYLIDENE)CYCLOHEXANE-1,3-DIONE is a complex organic compound that features a cyclohexane ring substituted with a thiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-DIMETHYL-2-([(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]METHYLIDENE)CYCLOHEXANE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 5,5-dimethylcyclohexane-1,3-dione with 4-phenyl-1,3-thiazol-2-amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-DIMETHYL-2-([(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]METHYLIDENE)CYCLOHEXANE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the cyclohexane ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5,5-DIMETHYL-2-([(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]METHYLIDENE)CYCLOHEXANE-1,3-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,5-DIMETHYL-2-([(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]METHYLIDENE)CYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-DIMETHYL-1,3-DIOXAN-2-ONE: A structurally related compound with different functional groups.
4-PHENYL-1,3-THIAZOL-2-AMINE: Shares the thiazole moiety but lacks the cyclohexane ring.
Uniqueness
5,5-DIMETHYL-2-([(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]METHYLIDENE)CYCLOHEXANE-1,3-DIONE is unique due to its combination of a cyclohexane ring and a thiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H18N2O2S |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
3-hydroxy-5,5-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C18H18N2O2S/c1-18(2)8-15(21)13(16(22)9-18)10-19-17-20-14(11-23-17)12-6-4-3-5-7-12/h3-7,10-11,21H,8-9H2,1-2H3 |
Clé InChI |
FYXOISPGMXTDCL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C(C(=O)C1)C=NC2=NC(=CS2)C3=CC=CC=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)








![tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate](/img/structure/B14005109.png)

